molecular formula C15H12ClFO3 B2854158 3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 351066-27-8

3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2854158
CAS No.: 351066-27-8
M. Wt: 294.71
InChI Key: WFERYEAZJDJDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde (CFMBA) is an important intermediate used in the synthesis of many organic compounds. It is a colorless solid with a molecular weight of 246.58 g/mol and a melting point of 78-80°C. CFMBA is widely used in the synthesis of pharmaceuticals, agrochemicals and other organic compounds. It is also used in the synthesis of fragrances, dyes, and other materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is not well understood. However, it is believed that the reaction involves a nucleophilic substitution reaction, where the 3-chloro-5-methoxybenzaldehyde acts as the nucleophile and the 4-fluorobenzaldehyde acts as the electrophile. The reaction is typically catalyzed by p-toluenesulfonic acid, which increases the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been well studied. However, it is believed that this compound may have some toxic effects, as it is an aromatic compound. Therefore, it is important to exercise caution when handling this compound and to follow safety protocols.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and has a low melting point, making it easy to handle and store. The main limitation of using this compound is its potential toxicity, which must be taken into consideration when handling the compound.

Future Directions

There is much potential for further research on 3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde. Further studies are needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of novel compounds, such as pharmaceuticals and agrochemicals. Finally, research should also be conducted to investigate potential methods to reduce its toxicity.

Synthesis Methods

3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde can be synthesized by several methods. One method involves the reaction of 4-fluorobenzaldehyde and 3-chloro-5-methoxybenzaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent, such as acetic acid or dioxane. The reaction yields a mixture of the desired product and by-products, which can be separated by column chromatography.

Scientific Research Applications

3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde has been used in various scientific research applications. It has been used as a model compound to study the reaction mechanisms of a variety of organic reactions. It has also been used in the synthesis of novel compounds, such as the synthesis of 2-hydroxy-3-(4-fluorobenzyl)benzaldehyde. This compound has also been used as a model compound for the synthesis of pharmaceuticals, such as the synthesis of the anti-malarial drug mefloquine.

Properties

IUPAC Name

3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFERYEAZJDJDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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